1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
Description
1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based heterocyclic compound featuring a carbaldehyde functional group at the 4-position of the triazole ring, a methyl group at the 5-position, and a 4-chlorobenzyl substituent at the 1-position.
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 |
InChI Key |
CMQGJKZAXAYXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Alkyne Intermediate
The alkyne precursor, typically 4-(prop-2-yn-1-yloxy)phenyl derivatives , is synthesized via nucleophilic substitution reactions involving phenolic compounds and propargyl bromide. The process involves:
- Reaction Conditions: Reflux in the presence of potassium carbonate in an aprotic solvent such as acetone or DMF.
- Reaction Scheme:
Phenol derivative + Propargyl bromide → Alkoxy-propargyl phenyl derivative
This step introduces the terminal alkyne necessary for the click reaction.
Preparation of Azide Derivatives
Substituted aromatic azides are prepared via diazotization followed by azide substitution:
- Reagents: Sodium azide (NaN₃), aromatic amines, or diazonium salts.
- Conditions: Acidic aqueous media at low temperatures to control diazotization, followed by nucleophilic substitution with sodium azide.
Cycloaddition to Form the Triazole Core
The key step involves the Cu(I)-catalyzed cycloaddition :
-
- Solvent: Tertiary alcohols or water/tert-butanol mixtures.
- Catalyst: Copper sulfate (CuSO₄·5H₂O).
- Reducing agent: Sodium ascorbate to generate Cu(I) in situ.
- Temperature: Room temperature to mild heating.
Alkyne + Azide → 1,2,3-Triazole
This process yields the 1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole core.
Introduction of the Formyl Group at Position 4
The aldehyde functional group at the 4-position is introduced via Vilsmeier-Haack formylation :
- Reagents: POCl₃ and DMF.
- Conditions: The triazole derivative is treated with DMF and POCl₃ under reflux, facilitating electrophilic substitution at the 4-position to generate the aldehyde.
Data Table Summarizing the Preparation Methods
| Step | Reagents | Conditions | Purpose | Reference/Notes |
|---|---|---|---|---|
| 1 | Phenolic compound + Propargyl bromide | Reflux, K₂CO₃, DMF | Synthesis of alkoxy-propargyl phenyl derivative | Standard nucleophilic substitution |
| 2 | Aromatic amine + NaNO₂ + HCl | 0–5°C, aqueous | Diazotization | Common diazotization protocol |
| 3 | Sodium azide | Room temp, aqueous | Azide formation | Nucleophilic substitution of diazonium salt |
| 4 | Alkyne + Azide | CuSO₄·5H₂O, sodium ascorbate, water/tert-butanol | Cycloaddition (click chemistry) | High regioselectivity |
| 5 | Triazole derivative + POCl₃, DMF | Reflux | Formylation at C-4 | Vilsmeier-Haack reaction |
Research Findings and Variations
Recent literature indicates that the click chemistry approach is favored for its efficiency, regioselectivity, and mild conditions, making it ideal for synthesizing complex heterocycles like 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde .
For example, the synthesis of related derivatives has demonstrated yields ranging from 60% to 85% under optimized conditions, with purification typically achieved via column chromatography or recrystallization.
Moreover, modifications at the aldehyde position are achieved through electrophilic aromatic substitution reactions, with the Vilsmeier-Haack method being the most common due to its reliability and selectivity.
Notes on Practical Considerations and Optimization
- Catalyst Loading: Typically 5–10 mol% of CuSO₄·5H₂O is sufficient.
- Reaction Time: Usually 12–24 hours at room temperature.
- Purification: Recrystallization from ethanol or dichloromethane is standard.
- Yield Optimization: Using freshly prepared catalysts and inert atmospheres can improve yields.
Chemical Reactions Analysis
Nucleophilic Additions
The aldehyde group undergoes classical nucleophilic addition reactions under controlled conditions:
Key findings:
-
Hydrazone derivatives show enhanced biological activity compared to the parent compound due to improved hydrogen-bonding capacity .
-
Schiff base formation with indoline-2,3-dione occurs selectively at the aldehyde group without triazole ring modification .
Condensation Reactions
The compound participates in acid-catalyzed condensations to form heterocyclic systems:
a. Knoevenagel Condensation
-
Reacts with active methylene compounds (e.g., ethyl cyanoacetate) in ethanol with piperidine catalyst.
-
Forms α,β-unsaturated carbonyl derivatives used in anticancer studies .
b. Cornforth Rearrangement
Cycloaddition Reactions
The triazole ring participates in regioselective transformations:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalyst, alkynes, RT | 1,4-disubstituted triazole derivatives | Antifungal agents |
| Photochemical [2+2] | UV light, dichloromethane | Fused bicyclic adducts | Synthetic intermediates |
Notable observation: Copper-catalyzed azide-alkyne cycloadditions (CuAAC) occur without altering the aldehyde functionality, enabling orthogonal derivatization .
Redox Transformations
Oxidation
-
No direct oxidation of the aldehyde group reported due to competing triazole ring decomposition above 150°C.
Reduction
Metal Coordination Chemistry
The triazole nitrogen atoms demonstrate chelation capabilities:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | EtOH/H₂O (1:1) | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |
| Pd(II) | DMF, 80°C | Square-planar Pd(L)Cl₂ | 6.9 ± 0.2 |
Complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Stability Unde
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its ability to inhibit the growth of harmful organisms.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.
Researchers have explored its use in various biological assays to evaluate its efficacy and safety for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The triazole ring can form strong interactions with metal ions and other biomolecules, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole derivatives, emphasizing substituent effects, functional group variations, and reported properties.
Core Structural Variations
Functional Group Impact
- Carbaldehyde vs. Carboxylate/Carboxamide : The carbaldehyde group in the target compound is more electrophilic than ester or amide analogs, enabling reactions such as condensation or Schiff base formation. In contrast, carboxylate esters (e.g., ethyl ester in ) and carboxamides (e.g., ) exhibit greater hydrolytic stability and reduced reactivity, making them suitable for applications requiring prolonged shelf life or controlled release.
- Halogen Substituents : The 4-chlorophenyl group in the target compound is a common pharmacophore in bioactive molecules. Isostructural analogs with bromo or fluoro substituents (e.g., compounds 4 and 5 in ) exhibit similar crystal packing but adjusted intermolecular interactions due to halogen size and electronegativity differences.
Crystallographic and Conformational Comparisons
- Isostructurality: Compounds 4 (Cl-substituted) and 5 (Br-substituted) in are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogens, their molecular conformations remain nearly identical, with minor adjustments in crystal packing to accommodate substituent size .
- Planarity and Packing : The triazole ring in the target compound and its analogs is generally planar, but peripheral substituents (e.g., fluorophenyl groups in ) may adopt perpendicular orientations, influencing intermolecular interactions such as π-π stacking or halogen bonding .
Biological Activity
1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a reaction involving 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and sodium hydroxide in ethanol. The process typically involves refluxing the reactants for several hours followed by recrystallization to obtain a pure product .
Biological Activities
Research indicates that triazole derivatives exhibit a variety of biological activities including:
- Antimicrobial Properties : Triazoles are known for their effectiveness against various bacteria and fungi. For instance, compounds similar to this compound have shown significant antibacterial and antifungal properties .
- Anticancer Effects : Several studies have demonstrated that triazole compounds can inhibit cancer cell proliferation. The presence of specific substituents on the triazole ring enhances their cytotoxicity against different cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against various cancer types .
- Enzyme Inhibition : Triazoles are also recognized for their ability to inhibit enzymes such as xanthine oxidase, which is relevant in the treatment of gout and other conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Binding to Enzymes : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.
- Modulation of Signaling Pathways : It can influence various cellular signaling pathways that are critical for cell survival and proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various triazole derivatives found that compounds with a chlorophenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of halogen substituents significantly improved antibacterial potency .
Anticancer Activity
In vitro studies on cancer cell lines revealed that derivatives of triazoles showed promising results in inhibiting cell growth. For instance, one study reported an IC50 value of 2.45 µM for a structurally similar compound against breast cancer cells. The introduction of electron-withdrawing groups like chlorine was crucial for enhancing cytotoxicity .
Comparative Table of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) |
|---|---|---|
| Antibacterial | 1-(4-Chlorophenyl)-5-methyltriazole | 8.5 (E. coli) |
| Antifungal | 5-Methyltriazole | 12.0 (C. albicans) |
| Anticancer | 1-(4-Chlorophenyl)-triazole | 2.45 (Breast Cancer) |
| Enzyme Inhibition | Xanthine oxidase inhibitors | Not specified |
Q & A
Q. What are the standard synthetic routes for 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via two primary methods:
- Vilsmeier–Haack Reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a chlorinating agent (e.g., POCl₃) in DMF to introduce the carbaldehyde group .
- Nucleophilic Substitution : Using 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde and phenol derivatives in the presence of a base (e.g., K₂CO₃) to replace the chlorine atom with aryloxy groups .
| Method | Catalyst/Solvent | Key Step | Reference |
|---|---|---|---|
| Vilsmeier–Haack | DMF/POCl₃ | Formylation via chloroiminium ion | |
| Nucleophilic substitution | K₂CO₃/DMF | Base-mediated aryloxy substitution |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Crystallography : Determines precise molecular geometry, including bond angles and dihedral angles between the triazole ring and the 4-chlorophenylmethyl group .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (δ ~9.8 ppm) and the methyl group (δ ~2.5 ppm) .
- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1680–1700 cm⁻¹, while triazole ring vibrations occur at ~1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize the synthesis to mitigate low solubility in aqueous media?
Low solubility, a common issue with triazole carbaldehydes, can be addressed by:
- Co-solvent Systems : Using DMSO/water mixtures to enhance solubility during biological assays .
- Derivatization : Converting the aldehyde group to oxime or hydrazone derivatives, which improves hydrophilicity (e.g., via reaction with hydroxylamine ).
Q. How should contradictory data between computational models and experimental results be resolved?
- Case Study : If DFT calculations predict a planar triazole ring but X-ray data show slight puckering, cross-validate with vibrational spectroscopy (IR/Raman) to assess ring strain .
- Adjust Computational Parameters : Use higher-level basis sets (e.g., B3LYP/6-311++G**) to account for electron-withdrawing effects of the 4-chlorophenyl group .
Q. What strategies are effective for functionalizing the carbaldehyde group while preserving triazole ring stability?
- Oxime Formation : React with hydroxylamine hydrochloride in ethanol under reflux to form stable oxime derivatives .
- Reductive Amination : Use NaBH₃CN to convert the aldehyde to an amine, enabling conjugation with bioactive molecules .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms), as the 4-chlorophenyl group enhances lipophilic interactions .
- Assay Design : Use fluorescence-based assays with recombinant enzymes to quantify IC₅₀ values, ensuring DMSO concentrations ≤1% to avoid solvent interference .
Data Contradiction Analysis
Q. Why might NMR spectra indicate purity while HPLC shows multiple peaks?
- Degradation During Analysis : The aldehyde group may oxidize to carboxylic acid under acidic HPLC conditions. Confirm stability via LC-MS in neutral buffers .
- Tautomerism : The triazole ring may exist in equilibrium between 1H- and 2H- tautomers, leading to split peaks in HPLC but averaged signals in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
